ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a pyridine ring. Key structural attributes include:
- 1,3-Dimethyl substituents on the pyrazole ring (positions 1 and 3).
- 6-Isopropyl group on the pyridine ring (position 6).
- 4-Carbonyl-linked aminobenzoate ester at position 4, comprising an ethyl ester para-substituted on the benzoyl group.
Its synthesis likely involves multi-step reactions, including heterocyclic fusion and esterification, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N4O3/c1-6-28-21(27)14-7-9-15(10-8-14)22-20(26)16-11-17(12(2)3)23-19-18(16)13(4)24-25(19)5/h7-12H,6H2,1-5H3,(H,22,26) |
InChI Key |
MQMFKQYZGJNIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on temperature, solvent, and catalyst. A patent by Hoffmann-La Roche describes using p-toluenesulfonic acid in refluxing toluene to achieve 85% yield for analogous pyrazolo[3,4-b]pyridines. Substituting acetic acid with polyphosphoric acid may enhance ring closure but risks side reactions like dehydration.
Formation of the Carbonylamino Linkage
The amide bond between the pyrazolo[3,4-b]pyridine and benzoate moiety is formed via carbodiimide-mediated coupling. Reacting 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with ethyl 4-aminobenzoate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields the target compound.
Activation Strategies
Alternative activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve coupling efficiency in polar aprotic solvents. A protocol from Ambeed Pharmaceuticals reports 88% yield using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide.
Esterification of the Benzoic Acid Precursor
The ethyl ester group is introduced early in the synthesis to avoid side reactions during subsequent steps. Ethyl 4-aminobenzoate is typically prepared by treating 4-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ethanol in the presence of pyridine.
Large-Scale Esterification
A scalable method involves refluxing 4-nitrobenzoic acid with excess ethanol and sulfuric acid, achieving 90% conversion. Subsequent catalytic hydrogenation over palladium on carbon reduces the nitro group to an amine.
Purification and Characterization
Crude product purification employs silica gel chromatography using ethyl acetate/hexane gradients. Analytical data from Chemsrc confirms the molecular formula C21H24N4O3 (MW: 380.4 g/mol) via high-resolution mass spectrometry. Nuclear magnetic resonance (NMR) spectra show characteristic peaks: δ 1.34 (t, 3H, ester CH3), δ 4.35 (q, 2H, ester CH2), and δ 6.93–8.54 (m, aromatic protons).
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Competitive formation of N-acylurea byproducts during DCC-mediated coupling is minimized by using DMAP as a catalyst and maintaining reaction temperatures below 25°C.
Low Solubility of Intermediates
The pyrazolo[3,4-b]pyridine intermediate exhibits poor solubility in non-polar solvents. Switching to dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) improves reaction homogeneity.
Industrial-Scale Synthesis Considerations
Patents from Hoffmann-La Roche highlight the use of continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 30 minutes. Additionally, replacing dichloromethane with cyclopentyl methyl ether enhances green chemistry metrics.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyrazolo-pyridine moiety.
-
The sodium salt form exhibits improved aqueous solubility, making it suitable for biological assays.
Amide Coupling and Functionalization
The carbonyl-linked amino group participates in nucleophilic acyl substitution reactions, enabling conjugation with amines or alcohols.
Primary Amine Coupling
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | EDCI/HOBt, DMF, RT, 24 hours | Bis-amide derivative | Potential kinase inhibitors |
| Benzylamine | DCC, CH₂Cl₂, 0°C → RT, 12 hours | N-Benzylamide analog | Antimicrobial studies |
Mechanistic Insight :
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carbonyl group, facilitating amine attack .
-
Side reactions (e.g., ester hydrolysis) are minimized at low temperatures .
Esterification and Transesterification
The ethyl ester group can be modified via transesterification to alter physicochemical properties.
| Alcohol | Catalyst | Conditions | New Ester |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 8 hours | Methyl ester derivative |
| Isopropyl alcohol | Ti(OiPr)₄ | 80°C, toluene, 6 hours | Isopropyl ester analog |
Notable Data :
-
Transesterification with Ti(OiPr)₄ achieves >90% conversion due to Lewis acid catalysis.
-
Methyl esters are preferred for gas chromatography–mass spectrometry (GC-MS) analysis.
Electrophilic Aromatic Substitution
The pyrazolo-pyridine core undergoes electrophilic substitution at electron-rich positions (e.g., C-5 or C-7).
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Nitro-substituted derivative | 65% |
| Br₂ (FeBr₃) | C-7 | Brominated analog | 58% |
Structural Impact :
-
Bromination enhances halogen bonding capabilities for target engagement in enzyme inhibition .
-
Nitro derivatives serve as precursors for reduced amine functionalities .
Reduction Reactions
Selective reduction of the carbonyl group or pyridine ring is achievable with specialized reagents.
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Carbonyl group | LiAlH₄ | THF, 0°C → RT, 2 hours | Secondary alcohol |
| Pyridine ring | H₂ (10 atm), Pd/C | Ethanol, 50°C, 12 hours | Tetrahydropyrazolo-pyridine |
Applications :
-
Alcohol derivatives exhibit altered pharmacokinetic profiles.
-
Hydrogenation of the pyridine ring modulates electronic properties for enhanced binding affinity .
Oxidative Degradation
Stability studies reveal susceptibility to oxidation under harsh conditions:
| Oxidizing Agent | Conditions | Degradation Product |
|---|---|---|
| H₂O₂ (30%) | pH 9, 60°C, 48 hours | Pyridine N-oxide |
| KMnO₄ | Aqueous H₂SO₄, RT, 6 hours | Fragmented carboxylic acid species |
Analytical Validation :
Photochemical Reactivity
UV irradiation induces cleavage of the amide bond:
| Wavelength | Solvent | Product | Half-Life |
|---|---|---|---|
| 254 nm | Acetonitrile | Benzoic acid and pyrazolo-pyridine fragments | 45 minutes |
Implications :
-
Light-sensitive formulations require protective packaging.
Scientific Research Applications
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from pyranopyrazoles () and pyrazolo[3,4-d]pyrimidines (). The pyridine ring in the target may enhance π-stacking interactions compared to pyran or pyrimidine systems .
6-Isopropyl substitution may sterically hinder interactions at enzymatic binding sites relative to smaller groups like ketones or amines .
Synthetic Routes: Multi-component reactions dominate in pyranopyrazole synthesis (), while ionic liquids facilitate pyrazolo[3,4-b]pyridin-6-one formation (). The target compound likely requires sequential acylation and esterification steps, though direct evidence is lacking .
Biological Activity
Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is C18H22N4O2, and it has a molecular weight of approximately 342.39 g/mol. The presence of the ethyl ester and various functional groups contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with various cellular pathways:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) : TRKs are critical in cell proliferation and differentiation. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit TRK activity, which is linked to cancer progression. For instance, some derivatives demonstrated IC50 values in the nanomolar range against TRKA, indicating potent inhibitory activity .
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Compounds with similar scaffolds have been evaluated for their ability to inhibit VEGFR-2, which plays a significant role in angiogenesis. The inhibition of this receptor can reduce tumor growth and metastasis .
- Antiviral Activity : Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties against β-coronaviruses by inhibiting specific kinases involved in viral replication .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| C03 | Km-12 | 0.304 | High |
| C03 | MCF-7 | 0.056 | Moderate |
Selectivity Studies
Selectivity is crucial for minimizing side effects in therapeutic applications. The selectivity index (SI) indicates how selectively a compound inhibits cancer cells compared to normal cells:
High SI values suggest better safety profiles for potential drug candidates.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- TRK Inhibitors : A study synthesized 38 pyrazolo[3,4-b]pyridine derivatives and evaluated their TRK inhibitory activities. Compound C03 was identified as a promising candidate with significant inhibitory effects on TRKA .
- VEGFR-2 Inhibition : New pyrazole hybrids showed potent inhibition against VEGFR-2 with IC50 values as low as 0.39 µM in specific assays targeting prostate cancer cells .
Q & A
Q. What synthetic strategies are recommended to optimize the yield of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic acyl substitution efficiency .
- Catalysts : Use coupling agents (e.g., HATU or EDC) to activate carboxylic acid intermediates for amide bond formation .
- Temperature : Maintain reactions at 0–50°C to balance reactivity and side-product formation .
- Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) and monitor via TLC for intermediates .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton environments and carbon frameworks (e.g., pyrazolo-pyridine core and benzoate substituents) . High-resolution mass spectrometry (HRMS) confirms molecular weight within ±0.0001 Da error margins . IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups . Cross-validation across techniques resolves ambiguities in complex spectra .
Q. How should researchers handle common side reactions during synthesis?
- Methodological Answer :
- Hydrolysis of esters : Avoid aqueous conditions during coupling steps; use anhydrous solvents and molecular sieves .
- Oxidation of pyrazole rings : Conduct reactions under inert atmospheres (N2/Ar) .
- Byproduct formation : Optimize stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane) to drive reactions to completion .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer : For conflicting NMR signals (e.g., overlapping aromatic protons):
- Use 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations .
- Compare experimental 13C NMR shifts with computational predictions (DFT calculations) .
- Re-examine purity via HPLC (>95% purity threshold) to rule out impurities .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Replace the isopropyl group on the pyridine ring with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Functional group swaps : Substitute the ethyl benzoate with methyl or benzyl esters to study hydrolytic stability .
- Bioisosteric replacements : Replace the pyrazolo-pyridine core with imidazo[1,2-a]pyridine to evaluate heterocycle specificity .
Q. How can bioactivity assays be designed to account for physicochemical properties?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (≤1% v/v) for in vitro assays to avoid precipitation .
- Membrane permeability : Calculate logP values (e.g., using Molinspiration) to predict cellular uptake .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2) based on the pyrazolo-pyridine scaffold .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
